Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate

Description

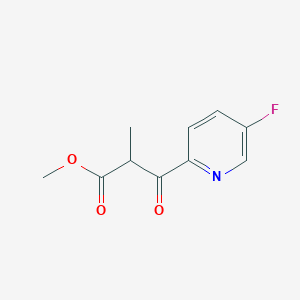

Methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate is a fluorinated pyridine derivative characterized by a methyl ester group, a ketone moiety, and a fluorine atom at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol (calculated). This compound is commercially available through specialized suppliers .

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate |

InChI |

InChI=1S/C10H10FNO3/c1-6(10(14)15-2)9(13)8-4-3-7(11)5-12-8/h3-6H,1-2H3 |

InChI Key |

WGRSXHQCAZLSOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=NC=C(C=C1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and tetra-n-butylammonium fluoride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine/Phenyl Rings

The substituent on the aromatic ring significantly impacts electronic and steric properties. Key comparisons include:

Fluorine vs. Nitro/Chloro Groups

- The target compound’s fluorine substituent is less deactivating than nitro or chloro, offering a balance between reactivity and metabolic stability, which is advantageous in pharmaceuticals.

Fluorine vs. Methoxy Groups

- Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS 86109-34-4, MW: 222.24 g/mol) : The methoxy (-OCH₃) group is electron-donating, activating the phenyl ring toward electrophilic reactions. Fluorine’s electron-withdrawing nature makes the pyridine ring less reactive compared to methoxy-substituted analogs, impacting applications in synthesis or drug design.

Fluorine vs. Amino Groups

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate : The amino (-NH₂) group is strongly electron-donating, increasing ring electron density. This contrast highlights how fluorine’s electron-withdrawing properties could alter binding affinity in biological targets.

Ester Group Variations

The choice of ester group (methyl vs. ethyl) affects solubility and reactivity:

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate : Ethyl esters may enhance lipophilicity, favoring membrane permeability in drug candidates.

Functional Group Additions

- Methyl 2-hydroxy-2-methyl-3-oxo-3-phenylpropanoate : The hydroxyl (-OH) group introduces hydrogen-bonding capability, enhancing solubility but possibly complicating stability under acidic/basic conditions.

- Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate : The morpholine group adds steric bulk and basicity, which could influence pharmacokinetic properties.

Research Implications

- Pharmaceutical Applications : The fluorine atom in the target compound may enhance metabolic stability and bioavailability compared to nitro or chloro analogs, making it a candidate for kinase inhibitors or antimicrobial agents .

- Material Science : Methyl esters with fluorinated aromatic systems could serve as intermediates in organic electronics, leveraging fluorine’s electronegativity for charge transport modulation.

Biological Activity

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate (CAS: 1500470-93-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorinated pyridine ring, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

Molecular Formula: C₁₀H₉FNO₃

Molecular Weight: 211.19 g/mol

CAS Number: 1500470-93-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ester functional group can undergo hydrolysis, releasing active metabolites that may modulate enzyme activity or receptor interactions. The fluorine atom on the pyridine ring may enhance binding affinity to certain biological targets, potentially leading to increased potency in therapeutic applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, which are crucial for cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential application of this compound in developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated pyridine derivatives, including this compound. The results demonstrated that modifications at the pyridine ring significantly impacted anticancer potency, with fluorination enhancing activity against breast and lung cancer cell lines .

- Antimicrobial Evaluation : Another research article assessed various pyridine derivatives for their antimicrobial properties against clinical isolates. This compound exhibited promising activity against multidrug-resistant strains, suggesting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.